molecular formula C11H16O2 B1427552 1-(2-Methoxy-5-methylphenyl)propan-1-ol CAS No. 1181589-27-4

1-(2-Methoxy-5-methylphenyl)propan-1-ol

Cat. No.: B1427552
CAS No.: 1181589-27-4
M. Wt: 180.24 g/mol
InChI Key: KOTNNLQJPSBEIM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanol chain

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7,10,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNNLQJPSBEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkyl halide, followed by reduction. For example:

    Step 1: Alkylation of 2-methoxy-5-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.

    Step 2: Reduction of the resulting 1-(2-methoxy-5-methylphenyl)propan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production may involve similar

Biological Activity

1-(2-Methoxy-5-methylphenyl)propan-1-ol, also known as 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂. It features an amino group, a methoxy group, and a methyl-substituted phenyl ring, which contribute to its unique chemical properties and biological activities. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to modulate neurotransmitter pathways, influencing various biological targets within the body. Specifically, it may interact with:

  • Monoamine Transporters : Evidence suggests that this compound can affect the uptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation and other physiological processes.
  • Enzymatic Activity : The amino group can form hydrogen bonds with biological molecules, while the methoxy group participates in hydrophobic interactions. These interactions can modulate enzyme activity and receptor interactions.

Biological Activities

Research has identified several potential biological activities associated with this compound:

1. Antidepressant Effects

  • Studies indicate that the compound may exhibit antidepressant-like properties by enhancing serotonergic and noradrenergic neurotransmission.

2. Anti-inflammatory Properties

  • Preliminary research suggests that it may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

3. Neuroprotective Effects

  • The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases where glutamate-induced excitotoxicity is a concern .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study on Neuroprotective Effects Investigated the impact on glutamate-induced calcium ion uptake in rat brain synaptosomes, revealing potential neuroprotective mechanisms .
Antidepressant Activity Assessment Demonstrated modulation of monoamine transporters in vitro, suggesting potential therapeutic applications for depression.
Inflammatory Response Evaluation Showed reduced inflammatory markers in animal models treated with the compound, indicating its anti-inflammatory potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxy-5-methylphenyl)propan-1-ol
Reactant of Route 2
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1-(2-Methoxy-5-methylphenyl)propan-1-ol

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